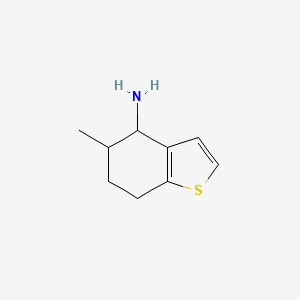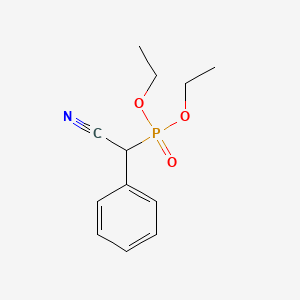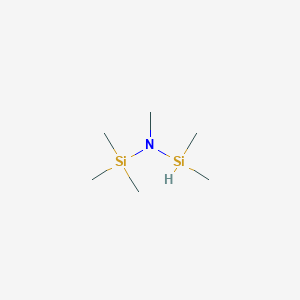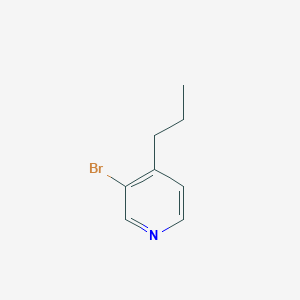![molecular formula C14H11FO2S B8734960 Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]-](/img/structure/B8734960.png)
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- is an organic compound that features a benzylthio group and a fluorine atom attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the fluorine atom or modify the benzylthio group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, de-fluorinated derivatives, and various substituted benzoic acids.
Applications De Recherche Scientifique
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mécanisme D'action
The mechanism of action of Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzylthio)benzoic acid: Lacks the fluorine atom, which may reduce its potency and specificity.
3-Fluorobenzoic acid: Lacks the benzylthio group, which may limit its biological activity.
4-(Methylthio)-3-fluorobenzoic acid: Similar structure but with a methylthio group instead of a benzylthio group, which may alter its reactivity and applications.
Uniqueness
Benzoicacid,3-fluoro-4-[(phenylmethyl)thio]- is unique due to the presence of both the benzylthio group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H11FO2S |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
4-benzylsulfanyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C14H11FO2S/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Clé InChI |
PVLVSEOIAQCTGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(=O)O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Thieno[2,3-d]pyrimidine-2,4-diamine, 5-methyl-](/img/structure/B8734881.png)

![2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-pyrido[3,2-d]pyrimidine](/img/structure/B8734898.png)







![Benzo[d][1,3]dioxol-5-ylglycine](/img/structure/B8734953.png)

![Methyl 5-methoxy-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8734971.png)

